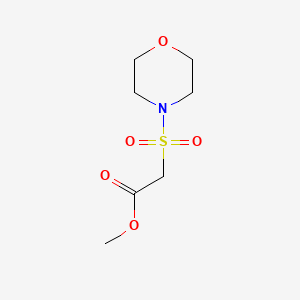
(Morpholine-4-sulfonyl)acetic acid methyl ester
Cat. No. B8356073
M. Wt: 223.25 g/mol
InChI Key: MWFORIJRKWXARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07888351B2
Procedure details


(Morpholine-4-sulfonyl)acetic acid methyl ester (0.5 g, 2.24 mmol) is dissolved in 0.66 N KOH aqueous ethanol solution (1/1, 150 mL) and the mixture is heated at reflux during 16 h. The solvent is evaporated and residue is extracted with dichloromethane/methanol 4:1 to yield the title compound.

Name
KOH
Quantity
150 mL
Type
solvent
Reaction Step One

Name
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:14])[CH2:4][S:5]([N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)(=[O:7])=[O:6]>C1CCCCC1.C(OCC)(=O)C>[N:8]1([S:5]([CH2:4][C:3]([OH:14])=[O:2])(=[O:7])=[O:6])[CH2:9][CH2:10][O:11][CH2:12][CH2:13]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CS(=O)(=O)N1CCOCC1)=O
|
|
Name
|
KOH
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1.C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux during 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
residue is extracted with dichloromethane/methanol 4:1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCOCC1)S(=O)(=O)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
